molecular formula C13H16ClNO B1416720 3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide CAS No. 1087784-09-5

3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide

Cat. No.: B1416720
CAS No.: 1087784-09-5
M. Wt: 237.72 g/mol
InChI Key: XXBNQGPXUWOBMS-UHFFFAOYSA-N
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Description

3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide is an organic compound with the molecular formula C13H16ClNO It is a derivative of naphthalene, specifically modified with a chlorine atom and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide typically involves the following steps:

    Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalene.

    Chlorination: The tetrahydronaphthalene is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.

    Amidation: The chlorinated intermediate is then reacted with propanamide in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale chlorination and amidation processes. These processes would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chlorine atom or to reduce the amide group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide involves its interaction with specific molecular targets. The chlorine atom and the amide group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
  • 1,2,3,4-tetrahydronaphthalene
  • 1(2H)-naphthalenone, 3,4-dihydro-

Comparison

Compared to its analogs, 3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide is unique due to the specific positioning of the chlorine atom and the propanamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c14-9-8-13(16)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12H,3,5,7-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBNQGPXUWOBMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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